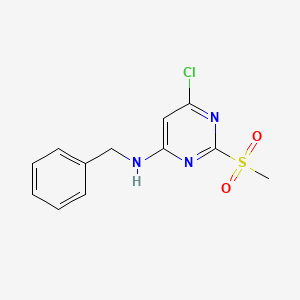

N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine

Description

N-Benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative featuring a benzylamine group at position 4, a chloro substituent at position 6, and a methylsulfonyl group at position 2.

Properties

Molecular Formula |

C12H12ClN3O2S |

|---|---|

Molecular Weight |

297.76 g/mol |

IUPAC Name |

N-benzyl-6-chloro-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C12H12ClN3O2S/c1-19(17,18)12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |

InChI Key |

FURLVPJMHPQJPS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine generally proceeds via:

- Construction or procurement of a suitably substituted pyrimidine intermediate bearing chloro and methylsulfonyl groups.

- Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring by benzylamine or a protected benzylamine derivative.

- Oxidation steps to install the methylsulfonyl group if starting from a methylthio precursor.

These steps may be performed in different sequences depending on the starting materials and desired purity.

Preparation of the Pyrimidine Core with Methylsulfonyl Substituent

A key intermediate is 4,6-dichloro-2-(methylsulfonyl)pyrimidine or its analogues. The methylsulfonyl group is typically introduced by oxidation of a methylthio substituent on the pyrimidine ring.

Typical preparation includes :

- Starting from 4-(methylthio)benzonitrile, a Pinner reaction is performed to form the pyrimidine ring.

- Amination and cyclization steps yield 4,6-dichloro-2-(methylthio)pyrimidine.

- Chlorination at the 6-position is maintained.

- Oxidation of the methylthio to methylsulfonyl is achieved using oxidizing agents such as oxone or hydrogen peroxide under controlled conditions.

This sequence is exemplified in the preparation of 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine, which shares structural similarities with the target compound.

Introduction of the N-benzylamino Group at the 4-Position

The nucleophilic substitution of the 4-chloro group in the pyrimidine ring by benzylamine is a crucial step.

- The pyrimidine intermediate (bearing 6-chloro and 2-methylsulfonyl substituents) is reacted with benzylamine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- A base such as diisopropylethylamine (DIPEA) or triethylamine is added to scavenge HCl formed during substitution.

- The reaction is typically conducted at elevated temperatures (e.g., 50–100 °C) for several hours to ensure complete substitution.

- The product, this compound, is isolated by standard work-up procedures including extraction, washing, and purification by column chromatography or recrystallization.

This method is supported by synthetic routes for related pyrimidin-4-amines where the 4-chloro group is displaced by various amines, including benzylamine derivatives.

Alternative Synthetic Routes and Protecting Group Strategies

In some protocols, benzylamine derivatives are protected as carbamates or other groups to improve reaction selectivity and facilitate purification:

- Benzyl chloroformate is reacted with ethanolamine or propanolamine derivatives to form N-protected intermediates.

- Subsequent mesylation and azide substitution steps lead to protected amines.

- Reduction (e.g., Staudinger reduction) and deprotection (e.g., catalytic hydrogenation with Pd/C under H2 atmosphere) yield the free benzylamino side chains.

- Coupling with the pyrimidine intermediate then proceeds as above.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield Range (%) |

|---|---|---|---|---|

| 1 | Pinner reaction & cyclization | Starting from 4-(methylthio)benzonitrile | 4,6-dichloro-2-(methylthio)pyrimidine | Reported as efficient |

| 2 | Oxidation | Oxone or H2O2 in MeOH/H2O | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | High yield |

| 3 | Nucleophilic substitution | Benzylamine, DIPEA, DMSO, 50–100 °C | This compound | 52–81% (isolated yield) |

| 4 | Protection/deprotection (optional) | Benzyl chloroformate, Pd/C, H2 | Protected benzylamino intermediates | Variable |

In-Depth Research Findings and Analytical Data

- The oxidation of methylthio to methylsulfonyl groups is critical and requires controlled conditions to avoid over-oxidation or degradation.

- The SNAr reaction at the 4-position is facilitated by the electron-withdrawing effect of the 2-methylsulfonyl and 6-chloro substituents, increasing the electrophilicity of the 4-chloro substituent.

- The choice of solvent and base significantly affects the substitution yield and purity.

- Purification typically involves silica gel chromatography with eluents such as hexanes/ethyl acetate mixtures.

- Characterization data (NMR, LC-MS) confirm the substitution pattern and oxidation state.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.

Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO)

Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Coupling: Palladium catalysts, bases (e.g., K3PO4, Na2CO3), solvents (e.g., toluene, ethanol)

Major Products

Substitution: Formation of N-substituted derivatives

Oxidation: Formation of sulfone derivatives

Reduction: Formation of sulfide derivatives

Coupling: Formation of biaryl or diaryl derivatives

Scientific Research Applications

N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, synthesizing insights from various studies and sources.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Anti-inflammatory Activity : The compound is being explored for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation pathways. Inhibitors derived from this compound may provide therapeutic benefits in treating inflammatory diseases .

- Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity, making them candidates for further development against viral infections.

Biological Studies

The compound is utilized in biological assays to investigate enzyme inhibition and receptor binding:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes, contributing to the understanding of enzyme kinetics and mechanisms.

- Receptor Binding Assays : The binding affinity of this compound to various receptors is assessed, providing insights into its pharmacological profile and potential therapeutic applications .

Chemical Synthesis

This compound acts as an intermediate in synthesizing more complex heterocyclic compounds, which are valuable in drug development. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activity .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and dyes, showcasing its versatility in various chemical industries.

Case Study 1: COX Inhibition

A study synthesized several compounds based on the pyrimidine core structure, including this compound derivatives. These compounds were evaluated for their COX inhibitory potency, revealing some with IC50 values as low as 1–5 nM, indicating strong potential as anti-inflammatory agents .

Case Study 2: Antiviral Activity

Research conducted on derivatives of this compound demonstrated significant antiviral activity against specific viral strains. These findings suggest that modifications to the methylsulfonyl group can enhance efficacy against viral targets, warranting further investigation into structure-activity relationships.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methylsulfonyl, and benzyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrimidine core allows for extensive substitutions, enabling modulation of physicochemical and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Position 2 Substituents : The methylsulfonyl group directly on the pyrimidine ring (target compound) likely enhances electronic withdrawal, affecting reactivity and binding interactions compared to phenyl-linked sulfonyl groups (e.g., 23 , 25 ) .

- Conversely, bulkier groups like thiophen-2-ylmethyl (25) may enhance target selectivity .

- Melting Points : Compounds with aromatic substituents (e.g., 23 , 25 ) exhibit higher melting points due to increased crystallinity .

Biological Activity

N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family, characterized by a unique molecular structure that contributes to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Molecular Structure and Properties

- Molecular Formula : C₁₂H₁₂ClN₃O₂S

- Molecular Weight : 297.76 g/mol

- IUPAC Name : this compound

The compound features a benzyl group, a chloro substituent, and a methylsulfonyl group attached to the pyrimidine ring, which enhances its interaction potential with various biological targets.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly in the context of cancer treatment. Studies indicate that it may interact with cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.

A comparative analysis of similar compounds revealed that those with electron-donating groups exhibited high COX-2 inhibitory potency, with IC₅₀ values ranging from 1 to 5 nM. In contrast, compounds with smaller electron-withdrawing groups like Cl also demonstrated significant inhibitory effects (IC₅₀ around 3–4 nM) .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines. For instance:

| Cell Line | Percent Inhibition (%) |

|---|---|

| MOLT-4 | 55 |

| RPMI-8226 | 55 |

| T-47D | 60 |

| SK-MEL-5 | Highest sensitivity |

The compound's mechanism of action appears to involve the inhibition of cell cycle progression, particularly affecting the S-phase and G1 phase of the cell cycle, thereby preventing cancer cells from proliferating .

Case Studies and Research Findings

- Study on COX Inhibition :

-

Antiproliferative Activity :

- A study focused on the antiproliferative effects of this compound against various cancer cell lines revealed a broad spectrum of activity. The compound was tested at a concentration of 1 µM and exhibited high percent inhibition across multiple lines, indicating its potential utility in cancer therapy .

- Mechanism Elucidation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.